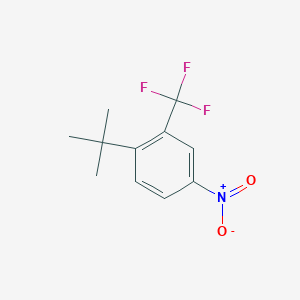
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12F3NO2. It is characterized by the presence of a tert-butyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring.
Métodos De Preparación
The synthesis of 1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-tert-butyl-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and improved safety. Additionally, the use of alternative nitrating agents and catalysts can enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace one of the fluorine atoms.
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its molecular targets .
Comparación Con Compuestos Similares
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Tert-butyl-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a nitro group, leading to variations in its applications and reactivity.
1-Tert-butyl-2-(trifluoromethyl)benzene:
The presence of both the nitro and trifluoromethyl groups in this compound makes it unique, offering a combination of properties that can be exploited in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H12F3NO2 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
1-tert-butyl-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12F3NO2/c1-10(2,3)8-5-4-7(15(16)17)6-9(8)11(12,13)14/h4-6H,1-3H3 |
Clave InChI |
MTRINKZLNZSMOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


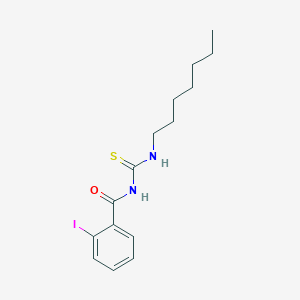
![[4-(1-aminoethyl)phenyl]methanol;hydrochloride](/img/structure/B14801219.png)
![Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B14801221.png)
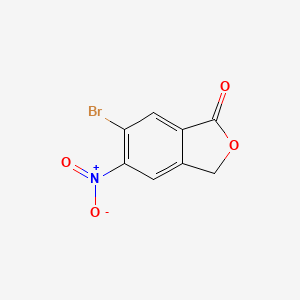
![Aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate](/img/structure/B14801248.png)
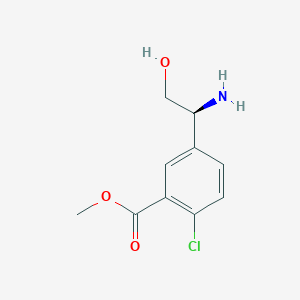
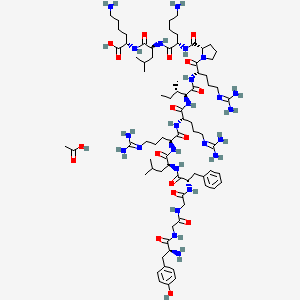
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)
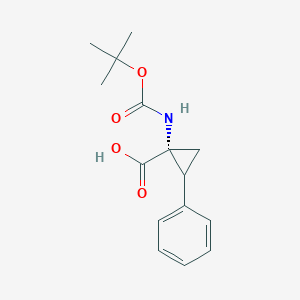


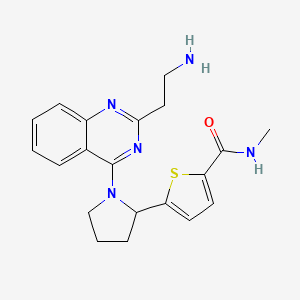
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
